![molecular formula C17H27NO3 B009310 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate CAS No. 101932-09-6](/img/structure/B9310.png)
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate, also known as CP-544326, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective agonist of the alpha7 nicotinic acetylcholine receptor (nAChR) and has been shown to have various biochemical and physiological effects.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate.
作用机制
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate involves its binding to the alpha7 nAChR and activation of the receptor. This leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The activation of the alpha7 nAChR has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain.
生化和生理效应
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been shown to have various biochemical and physiological effects. It has been reported to enhance cognitive function and improve memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in the brain and improve synaptic plasticity. In addition, 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the advantages of using 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate in lab experiments is its high affinity and selectivity for the alpha7 nAChR. This allows for specific targeting of the receptor and reduces the potential for off-target effects. However, one of the limitations of using 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate is its poor solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research and development of 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate. One direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and the downstream signaling pathways activated by 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate.
合成方法
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate can be synthesized using a multi-step process. The first step involves the synthesis of the key intermediate, 1-azabicyclo[2.2.2]octan-3-ol, which can be obtained by the reduction of 1-azabicyclo[2.2.2]octane-3,7-dione. The second step involves the conversion of 1-azabicyclo[2.2.2]octan-3-ol to the corresponding chloride, which is then reacted with (E)-2-cyclopentyl-2-hydroxypent-3-enoic acid to obtain 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate. This synthesis method has been reported in several scientific publications and has been optimized for large-scale production.
科学研究应用
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the alpha7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The alpha7 nAChR has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorder. Therefore, 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been investigated as a potential treatment for these disorders.
属性
CAS 编号 |
101932-09-6 |
|---|---|
产品名称 |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate |
分子式 |
C17H27NO3 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate |
InChI |
InChI=1S/C17H27NO3/c1-2-9-17(20,14-5-3-4-6-14)16(19)21-15-12-18-10-7-13(15)8-11-18/h2,9,13-15,20H,3-8,10-12H2,1H3/b9-2+ |
InChI 键 |
KFIKGORTYFCONO-UHFFFAOYSA-N |
手性 SMILES |
C/C=C/C(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
SMILES |
CC=CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
规范 SMILES |
CC=CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
同义词 |
1-azabicyclo[2.2.2]oct-8-yl (E)-2-cyclopentyl-2-hydroxy-pent-3-enoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



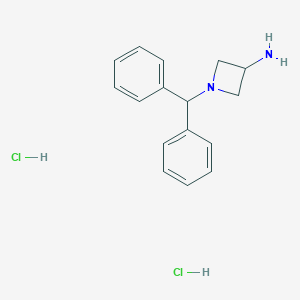
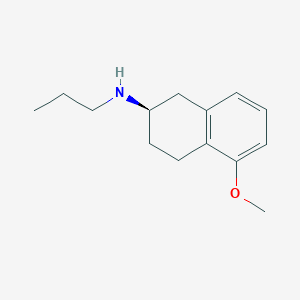
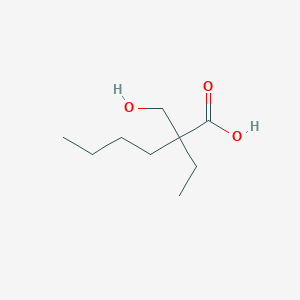
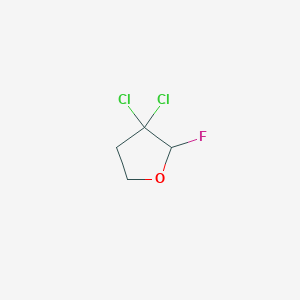
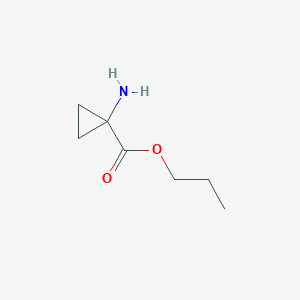
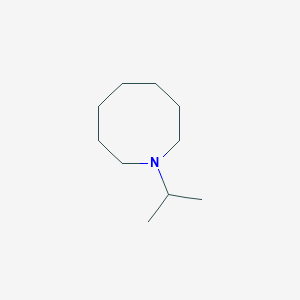
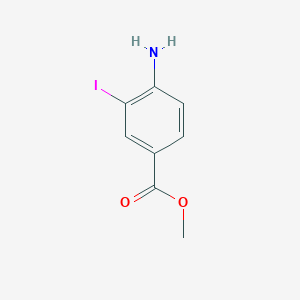
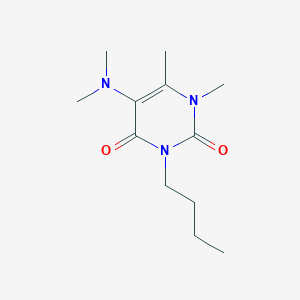
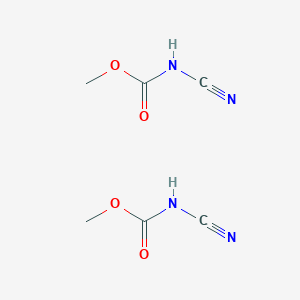
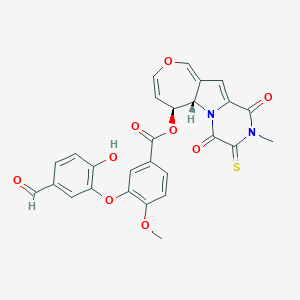
![Dimethyl 2-[di(methylthio)methylidene]malonate](/img/structure/B9244.png)
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)
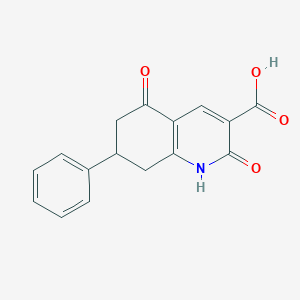
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)